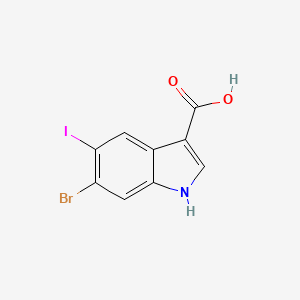

6-bromo-5-iodo-1H-indole-3-carboxylic acid

Description

Significance of Indole (B1671886) Scaffolds as Fundamental Architectures in Organic Chemistry

The indole ring system, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of organic and medicinal chemistry. organic-chemistry.orggoogle.com Its presence in a vast array of natural products, including the essential amino acid tryptophan and the neurotransmitter serotonin, underscores its biological relevance. mdpi.com The unique electronic properties of the indole nucleus, characterized by its aromaticity and the reactivity of the pyrrole ring, make it a versatile scaffold for the synthesis of complex molecules. google.com Chemists have developed numerous methods for constructing and functionalizing indoles, reflecting their importance as synthetic intermediates for a wide range of applications, from pharmaceuticals to materials science. organic-chemistry.org

Strategic Role of Halogenation in Modulating the Chemical and Electronic Properties of Indole Derivatives

Halogenation, the introduction of one or more halogen atoms into a molecule, is a powerful tool for modifying the physicochemical properties of organic compounds. nih.gov In the context of indole derivatives, halogenation can significantly alter their electronic distribution, lipophilicity, and metabolic stability. nih.govnih.gov The position and nature of the halogen substituent can have a profound impact on the molecule's reactivity and biological activity. For instance, halogenation can influence the acidity of the N-H proton, the susceptibility of the ring to electrophilic substitution, and the potential for the molecule to engage in halogen bonding, a type of non-covalent interaction that is gaining increasing recognition in crystal engineering and drug design. nih.gov Marine organisms are a particularly rich source of halogenated indole alkaloids, many of which exhibit interesting biological properties. nih.gov

Overview of Indole-3-carboxylic Acid Derivatives as Versatile Synthetic Precursors

Indole-3-carboxylic acid and its derivatives are a class of compounds that have found extensive use as versatile synthetic precursors. nih.govnih.gov The carboxylic acid group at the 3-position of the indole ring can be readily converted into a variety of other functional groups, such as esters, amides, and aldehydes, providing a gateway to a diverse range of more complex molecules. nih.govnih.govresearchgate.net Furthermore, the indole-3-carboxylic acid scaffold itself is a key structural motif in some biologically active compounds, including certain plant auxins and molecules with potential therapeutic applications. frontiersin.orgrsc.org The synthesis of indole-3-carboxylic acid derivatives can be achieved through various methods, including the carboxylation of indoles and the cyclization of appropriately substituted anilines. nih.govnih.gov

Current Research Landscape Pertaining to Poly-halogenated Indole-3-carboxylic Acids, with Focus on 6-Bromo-5-iodo-1H-indole-3-carboxylic Acid

The synthesis of such a molecule would likely involve a multi-step process, potentially starting from a pre-brominated indole and introducing the iodine substituent, or vice versa. The reactivity of the starting materials and the directing effects of the existing substituents would need to be carefully considered to achieve the desired regiochemistry. For instance, the synthesis of related compounds like 6-bromo-5-methoxy-1H-indole-3-carboxylic acid has been reported, providing a potential blueprint for the synthesis of the title compound. bldpharm.com

Detailed research findings on this compound are not extensively documented in publicly available literature, suggesting it may be a novel compound or a target of specialized, non-public research. However, based on the known properties of similar halogenated indoles, it can be inferred that this compound would possess distinct electronic and steric properties conferred by the presence of both bromine and iodine on the benzene portion of the indole ring. The larger, more polarizable iodine atom at the 5-position, coupled with the electronegative bromine at the 6-position, would likely influence its intermolecular interactions and potential as a synthetic building block.

Physicochemical Properties of Related Halogenated Indole-3-Carboxylic Acids

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 5-Bromo-1H-indole-3-carboxylic acid | C₉H₆BrNO₂ | 240.06 | 240 | Solid |

| 6-Bromo-1H-indole-3-carboxylic acid | C₉H₆BrNO₂ | 240.06 | Not available | Yellowish solid |

This table presents data for mono-brominated analogues to provide a comparative context for the properties of di-halogenated derivatives. nih.govresearchgate.netchemicalbook.comsigmaaldrich.com

Spectroscopic Data for a Structurally Related Compound: 6-Bromo-1H-indole-3-carboxaldehyde

| Type of Spectrum | Key Signals |

| ¹H NMR | Signals corresponding to the indole ring protons, with chemical shifts influenced by the bromine substituent and the aldehyde group. |

| ¹³C NMR | Resonances for the carbon atoms of the indole ring and the carbonyl carbon of the aldehyde. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the compound, showing the characteristic isotopic pattern for a bromine-containing molecule. |

This table is illustrative and based on data for a structurally similar compound. chemicalbook.com

Structure

3D Structure

Properties

Molecular Formula |

C9H5BrINO2 |

|---|---|

Molecular Weight |

365.95 g/mol |

IUPAC Name |

6-bromo-5-iodo-1H-indole-3-carboxylic acid |

InChI |

InChI=1S/C9H5BrINO2/c10-6-2-8-4(1-7(6)11)5(3-12-8)9(13)14/h1-3,12H,(H,13,14) |

InChI Key |

BBYDUUCGMGAGBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1I)Br)NC=C2C(=O)O |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of 6 Bromo 5 Iodo 1h Indole 3 Carboxylic Acid

X-ray Crystallographic Analysis for Solid-State Structure Determination

The crystal structure of 6-bromo-1H-indole-3-carboxylic acid has been determined by X-ray diffraction. nih.govresearchgate.net The compound crystallizes in the monoclinic system with the space group P2₁/n. researchgate.net The unit cell parameters are reported as a = 7.2229 (14) Å, b = 11.874 (2) Å, c = 11.079 (2) Å, and β = 108.37 (3)°, with a unit cell volume of 901.7 (3) ų. nih.gov There are four molecules (Z = 4) within the unit cell. nih.gov

Crystal Data for 6-Bromo-1H-indole-3-carboxylic Acid

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.2229 (14) |

| b (Å) | 11.874 (2) |

| c (Å) | 11.079 (2) |

| β (°) | 108.37 (3) |

| Volume (ų) | 901.7 (3) |

The molecular conformation of 6-bromo-1H-indole-3-carboxylic acid is characterized by a nearly planar indole (B1671886) ring system. The carboxylic acid group at the 3-position exhibits a slight twist relative to the indole plane. The dihedral angle between the plane of the carboxylic acid group and the indole ring system is reported to be 6.4(4)°. nih.govresearchgate.net This slight deviation from planarity is a common feature in such structures. It is anticipated that the 6-bromo-5-iodo-1H-indole-3-carboxylic acid molecule would adopt a very similar conformation.

The crystal packing of 6-bromo-1H-indole-3-carboxylic acid is dominated by a network of intermolecular hydrogen bonds. nih.govresearchgate.net The carboxylic acid moieties form centrosymmetric dimers through strong O—H···O hydrogen bonds. nih.govresearchgate.net These dimers are further interconnected by N—H···O hydrogen bonds, where the indole N-H acts as a hydrogen bond donor to a carboxylic oxygen atom of an adjacent dimer. nih.govresearchgate.net This arrangement of hydrogen bonds results in the formation of layers parallel to the (-101) plane. nih.govresearchgate.net

Hydrogen Bond Geometry for 6-Bromo-1H-indole-3-carboxylic Acid

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| O—H···O | 0.97(9) | 1.67(10) | 2.627(5) | 169(8) |

| N—H···O | 0.86 | 2.16 | 2.928(6) | 148 |

D = donor atom, H = hydrogen atom, A = acceptor atom

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structural Confirmation

While a dedicated NMR spectral analysis for this compound is not available, the ¹H and ¹³C NMR data for the closely related methyl 6-bromo-5-iodo-1H-indole-3-carboxylate provides a robust framework for assigning the chemical shifts and understanding the electronic environment of the target molecule. rsc.org The substitution of the methyl ester with a carboxylic acid is expected to cause only minor shifts in the signals of the indole ring protons and carbons.

The ¹H NMR spectrum of methyl 6-bromo-5-iodo-1H-indole-3-carboxylate in DMSO-d₆ shows distinct signals for the indole protons. rsc.org The N-H proton is expected to appear as a broad singlet at a downfield chemical shift, around 12.12 ppm. rsc.org The proton at the 2-position of the indole ring typically appears as a singlet, and in the methyl ester analogue, it is observed at 8.12 ppm. rsc.org The protons on the benzene (B151609) portion of the indole ring, H-4 and H-7, would appear as singlets due to the substitution pattern. In the methyl ester, these are found at 8.51 ppm and 7.87 ppm, respectively. rsc.org The absence of proton-proton coupling for these aromatic protons simplifies the spectrum significantly.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H | ~12.1 | br s |

| H-2 | ~8.1 | s |

| H-4 | ~8.5 | s |

| H-7 | ~7.9 | s |

| COOH | ~12-13 | br s |

s = singlet, br s = broad singlet. Predicted values are based on the methyl ester analogue. rsc.org

The ¹³C NMR spectrum provides further confirmation of the molecular structure. The chemical shifts are sensitive to the electronic effects of the substituents. The presence of the electron-withdrawing bromine and iodine atoms, as well as the carboxylic acid group, influences the shielding of the carbon atoms. Based on the data for methyl 6-bromo-5-iodo-1H-indole-3-carboxylate, the carbon atoms of the indole ring are expected to resonate in the range of approximately 82 to 139 ppm. rsc.org The carbonyl carbon of the carboxylic acid would be observed at a much more downfield chemical shift, typically in the range of 160-170 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~130-135 |

| C-3 | ~105-110 |

| C-3a | ~125-130 |

| C-4 | ~128-132 |

| C-5 | ~80-85 |

| C-6 | ~115-120 |

| C-7 | ~112-116 |

| C-7a | ~138-140 |

| C=O | ~165-170 |

Predicted values are based on data for related indole compounds. rsc.org

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Connectivity and Spatial Proximity

No published 2D NMR data (COSY, HSQC, HMBC, or NOESY) for this compound is currently available. Such analyses would be critical for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule, particularly the precise locations of the bromo and iodo substituents on the indole ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Detailed experimental Infrared (IR) and Raman spectra for this compound have not been found in the searched literature. While general characteristic vibrational frequencies for indole and carboxylic acid functional groups are known, the specific vibrational modes influenced by the heavy halogen substituents (bromine and iodine) at the C-6 and C-5 positions, respectively, cannot be reported without experimental data.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathways

There is no available high-resolution mass spectrometry (HRMS) data for this compound. HRMS would be essential for confirming the elemental composition of the molecule by providing a highly accurate mass measurement. Furthermore, analysis of its fragmentation patterns would offer valuable structural information, particularly regarding the loss of the halogen atoms and the carboxylic acid group.

Chemical Reactivity and Transformation Pathways of 6 Bromo 5 Iodo 1h Indole 3 Carboxylic Acid

Reactions at the Halogen Substituents (Bromine and Iodine)

The presence of both bromine and iodine on the aromatic ring offers opportunities for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker and more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine bond. This difference in reactivity allows for sequential and site-selective modifications, typically reacting at the 5-position (iodine) first, followed by the 6-position (bromine).

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net For 6-bromo-5-iodo-1H-indole-3-carboxylic acid, these reactions provide a modular approach to introduce diverse substituents onto the indole (B1671886) scaffold.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org Due to the higher reactivity of the C-I bond, selective coupling of an alkyne at the C-5 position of this compound can be achieved under controlled conditions, leaving the C-6 bromine available for subsequent transformations. thieme-connect.de

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or ester. libretexts.orgnih.gov The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. nih.gov This reaction is widely used in the synthesis of biaryl compounds and other complex molecules. nih.gov For the target indole, a Suzuki-Miyaura coupling would be expected to proceed selectively at the C-5 iodo-substituent, allowing for the introduction of various aryl or vinyl groups. thieme-connect.de

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org This method is a powerful tool for C-C bond formation with excellent control of stereoselectivity. organic-chemistry.org

Stille Reaction: The Stille reaction couples an organohalide with an organotin compound (organostannane) catalyzed by palladium. wikipedia.orgorganic-chemistry.org A key advantage of this reaction is the stability of organostannanes to air and moisture. wikipedia.org Similar to other palladium-catalyzed couplings, the reaction with this compound would preferentially occur at the more reactive C-5 iodine position.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions on Haloindoles

| Reaction | Typical Catalyst/Precatalyst | Ligand (if any) | Base | Solvent(s) |

|---|---|---|---|---|

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N, DIPA | THF, DMF |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DME/H₂O |

| Heck | Pd(OAc)₂, Pd/C | P(o-tol)₃, PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |

| Stille | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃, AsPh₃ | (None required) | Toluene, Dioxane, THF |

This table presents generalized conditions and specific optimizations are typically required for each substrate.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org The indole nucleus is an electron-rich aromatic system, which generally disfavors SNAr. While the carboxylic acid group at C-3 has some electron-withdrawing character, it is not typically sufficient to activate the halogenated benzene (B151609) portion of the indole ring towards SNAr under standard conditions. Therefore, this transformation pathway is less common for this substrate compared to metal-catalyzed cross-coupling reactions.

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the indole ring is a versatile functional handle that can undergo a range of transformations, including decarboxylation, derivatization, and reduction.

Indole-3-carboxylic acids can undergo decarboxylation, the removal of the carboxyl group as carbon dioxide, to yield the corresponding indole. This transformation can be achieved under thermal conditions, often by heating the compound in a high-boiling point solvent such as quinoline, sometimes in the presence of a catalyst like copper powder. acs.org More recently, metal-free decarboxylation methods under basic conditions have also been developed. researchgate.net For this compound, this reaction would provide access to 6-bromo-5-iodo-1H-indole.

The carboxylic acid can be readily converted into a variety of derivatives, which is a common strategy in medicinal chemistry to modify a compound's properties.

Esters: Esterification can be accomplished through several standard methods. The Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, reaction with an alkyl halide in the presence of a base like potassium carbonate can yield the desired ester.

Amides: Amide bond formation typically requires activation of the carboxylic acid. youtube.com This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with a primary or secondary amine. organic-chemistry.org Alternatively, direct coupling of the carboxylic acid with an amine can be mediated by a variety of coupling reagents, such as dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC). youtube.com

Acid Chlorides: The synthesis of the corresponding acid chloride can be achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is a highly reactive intermediate that can be used for subsequent acylation reactions.

The carboxylic acid group can be reduced to a primary alcohol, yielding (6-bromo-5-iodo-1H-indol-3-yl)methanol. This transformation is typically carried out using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) in an appropriate solvent like tetrahydrofuran (THF). It is important to note that these reagents can also reduce other functional groups and may require protection of the indole N-H proton. More recent methods, such as manganese(I)-catalyzed hydrosilylation, offer milder conditions for this reduction and have been shown to tolerate halogen substituents without causing dehalogenation. nih.gov

Table 2: Summary of Transformations for the Carboxylic Acid Moiety

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Decarboxylation | Heat (e.g., in quinoline), K₂CO₃ | Hydrogen (at C-3) |

| Esterification | R-OH, H⁺ catalyst or R-X, Base | Ester (-COOR) |

| Amide Formation | 1. SOCl₂ 2. R₂NH or R₂NH, Coupling Agent (EDC, DCC) | Amide (-CONR₂) |

| Acid Chloride Formation | SOCl₂, (COCl)₂ | Acid Chloride (-COCl) |

| Reduction | LiAlH₄, BH₃·THF, PhSiH₃/[MnBr(CO)₅] | Primary Alcohol (-CH₂OH) |

Reactivity of the Indole N-H Proton

The proton attached to the indole nitrogen atom exhibits acidic character and plays a crucial role in both substitution reactions and intermolecular interactions.

N-Alkylation and N-Acylation Reactions

The nitrogen of the indole ring in this compound can act as a nucleophile, participating in N-alkylation and N-acylation reactions. These reactions typically proceed after deprotonation of the N-H group by a suitable base to form the more nucleophilic indole anion.

N-Acylation: The N-acylation of indoles is a common strategy for the protection of the indole nitrogen and for the synthesis of biologically active molecules. researchgate.netmdpi.com Direct acylation of indoles with carboxylic acids can be facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of 4-(dimethylamino)pyridine (DMAP). thieme-connect.deresearchgate.net Studies on 5-substituted indoles have shown that electron-withdrawing groups at the C5 position lead to high yields in N-acylation reactions. thieme-connect.deresearchgate.net Given that this compound possesses two electron-withdrawing halogens on the benzene portion of the indole, a similar reactivity pattern would be anticipated. The general approach for N-acylation is presented in the following table.

| Reaction | Reagents | Conditions | Product |

| N-Acylation | Carboxylic Acid, DCC, DMAP | Room Temperature | N-Acyl-6-bromo-5-iodo-1H-indole-3-carboxylic acid |

Role of the N-H in Intermolecular Hydrogen Bonding

The indole N-H proton is a potent hydrogen bond donor and plays a significant role in the crystal packing and supramolecular assembly of indole derivatives. In the solid state, indole-3-carboxylic acids and their halogenated analogues often form extensive networks of hydrogen bonds. rsc.org

The crystal structure of these molecules is typically characterized by the formation of hydrogen-bonded dimers through the carboxylic acid groups. nih.govacs.orgmdpi.com Furthermore, the indole N-H group can participate in hydrogen bonding with the carbonyl oxygen of the carboxylic acid group of an adjacent molecule, leading to the formation of chains or more complex three-dimensional structures. researchgate.net The presence of halogen atoms can also influence the crystal packing through the formation of halogen bonds. mdpi.com For this compound, a complex interplay of N-H···O and O-H···O hydrogen bonds, as well as potential C-Br···O and C-I···O halogen bonds, would be expected to dictate its solid-state architecture.

Electrophilic Aromatic Substitution Reactions on the Indole Core

The indole nucleus is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution. nih.govpearson.com The position of electrophilic attack is heavily influenced by the existing substituents on the ring. In general, electrophilic substitution on the indole ring occurs preferentially at the C3 position. quimicaorganica.org However, since the C3 position in this compound is already substituted with a carboxylic acid group, electrophilic attack would be directed to other positions on the indole core.

The electron-withdrawing nature of the carboxylic acid group at C3 deactivates the pyrrole (B145914) ring towards further electrophilic attack. Consequently, electrophilic substitution would be expected to occur on the benzene ring. The bromo and iodo substituents are deactivating yet ortho-, para-directing. Therefore, incoming electrophiles would be directed to the C4 and C7 positions. The relative directing ability of the bromo and iodo groups, as well as steric hindrance, would determine the final regioselectivity of the substitution. A study on the bromination of 5-substituted indoles indicated that the reaction rate is diminished by electron-withdrawing groups, with the order of reactivity being H > Br > COOH. researchgate.net This suggests that the presence of bromo, iodo, and carboxylic acid groups will significantly deactivate the indole ring towards electrophilic aromatic substitution.

Exploration of Redox Transformations of the Indole Nucleus

The electron-rich nature of the indole ring system makes it susceptible to oxidation. The redox potential of indoles is influenced by the nature of the substituents on the ring. rsc.orgrsc.orged.ac.uk Electron-donating groups generally lower the oxidation potential, making the molecule easier to oxidize, while electron-withdrawing groups have the opposite effect. The presence of the bromo, iodo, and carboxylic acid groups in this compound would be expected to increase its oxidation potential, making it more resistant to oxidation compared to unsubstituted indole.

Electrochemical oxidation of 3-substituted indoles has been shown to yield 2-oxindoles. researchgate.netnih.gov This transformation is thought to proceed via the electrochemical generation of an oxidizing agent, such as bromine from potassium bromide, which then reacts with the indole. A similar transformation could be envisioned for this compound.

Enzymatic oxidation of indoles is also possible. For instance, vanadium bromoperoxidase can catalyze the bromination and oxidation of substituted indoles. escholarship.org The reaction with 3-substituted indoles typically leads to the formation of 3-oxo derivatives. escholarship.org

Reduction of the indole nucleus is also a possible transformation, although it generally requires more forcing conditions than oxidation. Catalytic hydrogenation can reduce the pyrrole ring to give the corresponding indoline derivative. The specific conditions required for the reduction of this compound would depend on the desired outcome, as the halogen substituents could also be susceptible to hydrogenolysis under certain conditions.

Theoretical and Computational Investigations of 6 Bromo 5 Iodo 1h Indole 3 Carboxylic Acid

Quantum Chemical Calculations for Geometric Optimization and Electronic Structure Analysis

Quantum chemical calculations are instrumental in providing a detailed understanding of the molecular structure and electronic landscape of a molecule. For 6-bromo-5-iodo-1H-indole-3-carboxylic acid, these calculations can predict the most stable three-dimensional arrangement of its atoms and offer insights into its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the ground state properties of molecules. For this compound, DFT calculations, often employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to perform a full geometric optimization. researchgate.net This process determines the bond lengths, bond angles, and dihedral angles corresponding to the molecule's lowest energy conformation.

Table 1: Predicted Geometric Parameters for this compound (Illustrative)

| Parameter | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |

|---|---|

| C5-I Bond Length | 2.10 Å |

| C6-Br Bond Length | 1.90 Å |

| C3-C(O)OH Bond Angle | 120.5° |

| O-H Bond Length | 0.97 Å |

This interactive table presents hypothetical data based on typical values for similar structures, as specific computational results for this molecule are not available in the cited literature.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring system. In contrast, the LUMO is likely to have significant contributions from the carboxylic acid group and the halogen substituents, which can act as electron-withdrawing groups. A smaller HOMO-LUMO gap would suggest a higher propensity for the molecule to undergo electronic transitions and engage in chemical reactions. researchgate.netnih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.75 |

This interactive table contains hypothetical values derived from general knowledge of similar halogenated aromatic compounds.

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly valuable for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. uncw.edu

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts can be achieved with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. uncw.edu For this compound, the calculated ¹H and ¹³C NMR spectra would show characteristic shifts influenced by the electron-withdrawing effects of the bromine, iodine, and carboxylic acid substituents on the indole ring. journals.co.zaacs.org

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be computed. researchgate.netmdpi.com These calculations can help in assigning the observed spectral bands to specific molecular vibrations, such as the N-H and O-H stretching modes, the carbonyl (C=O) stretch of the carboxylic acid, and various C-H and C-C vibrations within the indole core. researchgate.net The presence of heavy atoms like iodine and bromine will also give rise to characteristic low-frequency vibrations. chemrxiv.org

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H Stretch (Carboxylic Acid) | 3450 |

| N-H Stretch (Indole) | 3350 |

| C=O Stretch (Carboxylic Acid) | 1720 |

| C-I Stretch | 550 |

This interactive table presents illustrative data based on typical vibrational frequencies for the specified functional groups.

Analysis of Intra- and Intermolecular Interactions

The biological activity and material properties of molecules are often governed by their non-covalent interactions. For this compound, hydrogen bonding and halogen bonding are expected to be particularly significant.

The carboxylic acid and the indole N-H group are both capable of acting as hydrogen bond donors, while the carbonyl oxygen is a potent hydrogen bond acceptor. nih.gov Computational modeling can be used to explore the formation of hydrogen-bonded dimers and larger aggregates. acs.orgresearchgate.net DFT calculations can provide insights into the geometry and energetics of these hydrogen bonds, which are crucial for understanding the crystal packing and self-assembly of the molecule. researchgate.netmdpi.com The strength of these interactions can be quantified by calculating the binding energies of the hydrogen-bonded complexes.

Halogen bonding is a directional non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. acs.orgmdpi.com Both the iodine and bromine atoms in this compound have the potential to act as halogen bond donors. whiterose.ac.uk The strength of halogen bonding generally increases with the polarizability of the halogen atom, making the iodine atom a stronger halogen bond donor than the bromine atom. acs.org Theoretical calculations can map the electrostatic potential surface of the molecule to visualize the positive σ-holes on the halogen atoms and predict the strength and directionality of potential halogen bonds with various acceptor molecules. nih.gov

Table 4: Predicted Interaction Energies for Non-Covalent Dimers of this compound (Illustrative)

| Interaction Type | Dimer Configuration | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bonding | Carboxylic Acid Dimer | -15.2 |

| Halogen Bonding | I···O=C Interaction | -4.5 |

This interactive table displays hypothetical binding energies for plausible intermolecular interactions.

Reaction Mechanism Studies and Transition State Characterization for Key Transformations

While specific experimental or computational studies on the reaction mechanisms of this compound are not extensively documented, a theoretical understanding can be constructed by extrapolating from studies on related halogenated indole systems. The reactivity of the indole core is significantly influenced by its substituents. In general, electrophilic substitution is a key reaction for indoles, with the C3 position being the most nucleophilic and typically the primary site of reaction. researchgate.net However, in the target molecule, this position is already functionalized with a carboxylic acid group.

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for modifying the indole scaffold at various positions. nih.govrsc.org Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in understanding the regioselectivity of these reactions. nih.gov For N-protected indoles, C-H activation can be directed to different positions depending on the directing group and the metal catalyst used. nih.gov

For transformations involving this compound, key reaction pathways for further functionalization would likely involve the C-H bonds at the C2, C4, and C7 positions, or reactions at the existing carbon-halogen bonds.

Key Potential Transformations and Mechanistic Insights:

N-H Functionalization: The indole nitrogen can be readily alkylated or arylated. This transformation typically proceeds via a base-mediated deprotonation of the N-H group, followed by nucleophilic attack on an electrophile.

Decarboxylation: The carboxylic acid group at C3 can potentially be removed under thermal or catalytic conditions, which would open up this highly reactive position for subsequent functionalization.

Cross-Coupling Reactions: The C-Br and C-I bonds are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions. The higher reactivity of the C-I bond compared to the C-Br bond would likely allow for selective functionalization at the C5 position.

C-H Functionalization: With a suitable directing group installed on the indole nitrogen, transition-metal-catalyzed C-H activation could be directed to the C2, C4, or C7 positions. DFT calculations on related systems suggest that the regioselectivity is often determined by the stability of the transition state in the C-H activation step. nih.gov

Transition State Characterization:

The characterization of transition states is a cornerstone of computational reaction mechanism studies. For a hypothetical C-H activation at the C4 position of a directed 6-bromo-5-iodo-1H-indole, a computational study would typically involve locating the transition state structure for the C-H bond cleavage step. The calculated energy barrier (activation energy) for this step would provide a quantitative measure of the reaction's feasibility.

For instance, in a palladium-catalyzed C4-alkynylation of a 3-formylindole, a key transition state intermediate involving the palladacycle has been identified and characterized using X-ray analysis and DFT calculations. acs.org A similar approach could be applied to this compound to predict its reactivity in related transformations.

Table 1: Representative Calculated Activation Energies for Indole Functionalization (Note: This table presents hypothetical data based on typical values from computational studies of indole functionalization for illustrative purposes, as specific data for this compound is not available.)

| Reaction Type | Position | Catalyst System (Hypothetical) | Activation Energy (kcal/mol) |

| C-H Arylation | C2 | Pd(OAc)₂ / Ligand | 18-25 |

| C-H Alkenylation | C4 | [RhCp*Cl₂]₂ / AgSbF₆ | 20-28 |

| C-H Amination | C7 | [Ru(p-cymene)Cl₂]₂ / NaOAc | 22-30 |

| Suzuki Coupling | C5 (at C-I) | Pd(PPh₃)₄ / Base | 15-22 |

Computational Approaches to Structure-Reactivity Relationships in Halogenated Indole Carboxylic Acids

Computational chemistry provides powerful tools to dissect the intricate relationships between the structure of halogenated indole carboxylic acids and their chemical reactivity. The nature and position of halogen substituents can profoundly influence the electronic properties, steric environment, and intermolecular interactions of these molecules. rsc.orgresearchgate.net

Influence of Halogenation on Electronic Properties:

Computational studies on substituted indoles have shown a linear correlation between the electron-withdrawing power of a substituent and the Gibbs free energy barrier for reactions like bromination. researchgate.net In the case of this compound, the combined inductive effects of the bromo, iodo, and carboxylic acid groups would render the indole core less nucleophilic compared to unsubstituted indole-3-carboxylic acid.

Steric Effects and Molecular Geometry:

The bulky nature of the iodine and bromine atoms introduces significant steric hindrance around the C5 and C6 positions. This steric crowding can influence the preferred conformations of the molecule and affect the accessibility of adjacent reactive sites, such as the C4 and C7 positions, to catalytic complexes or reagents.

Structure-Reactivity Relationships:

By systematically varying the halogen substituents in computational models of indole carboxylic acids, it is possible to establish quantitative structure-reactivity relationships (QSRR). These models can correlate calculated properties (e.g., atomic charges, molecular orbital energies, electrostatic potentials) with experimentally observed reactivity.

For instance, the anti-inflammatory activity of brominated indoles has been shown to be dependent on the position of halogenation. mdpi.com Similarly, the kinase inhibitory activity of certain marine alkaloids containing a brominated indole nucleus is sensitive to the substitution pattern. nih.gov Computational docking studies could be employed to rationalize these observations by simulating the binding of these compounds to their respective biological targets.

Table 2: Calculated Electronic and Steric Parameters for a Series of Halogenated Indole-3-Carboxylic Acids (Note: This table contains representative hypothetical data to illustrate the expected trends from computational analysis, as a direct comparative study including this compound is not available.)

| Compound | Position of Halogen(s) | Calculated Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Steric Hindrance Index (Arbitrary Units) |

| Indole-3-carboxylic acid | - | 2.5 | -5.8 | -1.2 | 1.0 |

| 6-Bromo-1H-indole-3-carboxylic acid | C6 | 3.1 | -6.0 | -1.5 | 1.8 |

| 5-Iodo-1H-indole-3-carboxylic acid | C5 | 3.3 | -5.9 | -1.6 | 2.2 |

| This compound | C5, C6 | 3.8 | -6.1 | -1.8 | 3.5 |

Advanced Applications and Potential in Organic Synthesis

6-Bromo-5-iodo-1H-indole-3-carboxylic Acid as a Key Synthon for Complex Molecular Architectures

The utility of this compound as a building block stems from the differential reactivity of its three functional groups: the C-5 iodo, C-6 bromo, and C-3 carboxylic acid moieties. The carbon-halogen bonds are particularly amenable to transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

Precursor to Multi-Functionalized Indole (B1671886) Systems

The presence of two different halogens on the indole ring is a key feature that allows for selective and sequential functionalization. In palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Heck reactions, the carbon-iodine (C-I) bond is generally more reactive than the carbon-bromine (C-Br) bond. This reactivity difference can be exploited to introduce a substituent at the C-5 position while leaving the C-6 bromine atom intact for a subsequent, different coupling reaction.

This stepwise approach provides a clear pathway to tri-substituted indole derivatives where different groups can be precisely installed at the C-5 and C-6 positions. For instance, a Suzuki coupling could be performed at the C-5 position using a specific boronic acid, followed by a Sonogashira coupling with a terminal alkyne at the C-6 position. The C-3 carboxylic acid adds a third layer of functionality, available for transformations such as amidation to link peptides or other moieties. This controlled, multi-directional diversification is crucial for building libraries of complex molecules for drug discovery and materials science.

Building Block for Diversified Heterocyclic Scaffolds

The cross-coupling reactions are not limited to introducing simple alkyl or aryl groups. The substituents introduced can themselves be other heterocyclic rings. For example, a Suzuki coupling reaction using methyl 6-bromo-5-iodo-1H-indole-3-carboxylate and a heterocyclic boronic ester can be used to link the indole to another heteroaromatic system. This strategy allows for the construction of larger, more complex systems where the indole is fused or linked to other privileged scaffolds like pyridine, pyrimidine, or even another indole unit. This modular approach is highly valuable for creating novel chemical entities with potentially unique biological or photophysical properties.

Synthesis of Bis-indolic and Tris-indolic Derivatives from this compound

Bis-indole and tris-indole alkaloids are an important class of natural products known for a wide range of biological activities. The synthesis of these complex structures often requires versatile and highly functionalized indole precursors. This compound represents a promising, though not yet widely reported, starting material for the programmed synthesis of such multi-indole systems.

Based on established cross-coupling methodologies, several synthetic routes can be envisioned.

Dimerization via Double Coupling: A bis-indolic system could be synthesized by reacting two equivalents of the parent indole with a bis-boronic ester (e.g., a diboronic acid) in a double Suzuki coupling reaction. This would link the two indole units at the C-5 position.

Stepwise Assembly: A more controlled approach would involve first converting the C-5 iodo group of one indole molecule into a boronic ester. This new derivative could then be coupled with a second molecule of the original this compound via a Suzuki reaction at the C-5 iodo position, directly forming a C5-C5' linked bis-indole. The remaining bromine atoms at the C-6 and C-6' positions would then be available for further functionalization or for creating even larger tris-indolic structures.

Integration into Macrocyclic and Supramolecular Systems

Macrocycles containing indole units are of significant interest in supramolecular chemistry and for their potential as therapeutic agents. The defined geometry and multiple functionalization points of this compound make it an attractive component for the design of novel macrocyclic architectures.

A plausible strategy for constructing a macrocycle could involve a "head-to-tail" dimerization. For example, two molecules could be linked through a C5-C6' cross-coupling reaction. The remaining C-5 iodo and C-6 bromo groups could be removed or used as attachment points for other molecules. The final ring-closing step could then be achieved by forming an ester or amide bond between the two C-3 carboxylic acid groups, potentially using a linker molecule. The rigidity of the indole scaffold combined with the defined linkage points would allow for the creation of macrocycles with specific shapes and cavity sizes, suitable for host-guest chemistry or as enzyme inhibitors.

Role in the Development of New Synthetic Methodologies for Indole-Containing Compounds

The existence and use of this compound and its ester are tied to the development of advanced synthetic methods. The preparation of its direct precursor, methyl 6-bromo-5-iodo-1H-indole-3-carboxylate, has been reported as part of a study developing a regioselective direct C-5 iodination of indoles. This method, which uses N-iodosuccinimide, provides an efficient route to 5-iodoindole (B102021) derivatives that were previously difficult to access, thereby enabling the synthesis of complex building blocks like the title compound.

Furthermore, the presence of orthogonally reactive C-I and C-Br bonds on the same indole scaffold facilitates the development of selective and sequential cross-coupling strategies. Synthetic chemists can use this platform to refine the selectivity of catalytic systems and explore new one-pot, multi-reaction sequences. The ability to precisely control the introduction of different substituents is a key element in modern synthetic methodology, and this compound serves as an ideal substrate for such developmental studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.